molecular formula C24H24N2O6 B568933 9-Propoxymethyl-10-hydroxy Camptothecin CAS No. 1379512-11-4

9-Propoxymethyl-10-hydroxy Camptothecin

Cat. No.: B568933
CAS No.: 1379512-11-4
M. Wt: 436.464
InChI Key: VOZKRPHWHPUYPR-DEOSSOPVSA-N
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Description

9-Propoxymethyl-10-hydroxy Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .

Biochemical Analysis

Biochemical Properties

9-Propoxymethyl-10-hydroxy Camptothecin plays a crucial role in biochemical reactions, primarily through its interaction with topoisomerase I. This enzyme is responsible for alleviating torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage and cell death . Additionally, this compound may interact with other biomolecules involved in DNA repair and cell cycle regulation, although these interactions are less well-characterized.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by causing DNA damage and disrupting the cell cycle. This compound has been shown to affect cell signaling pathways, particularly those involved in DNA damage response and repair. It can also influence gene expression by causing the accumulation of DNA damage, leading to the activation of p53 and other stress response pathways . Furthermore, this compound impacts cellular metabolism by inducing oxidative stress and mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This inhibition triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis . Additionally, this compound may interact with other proteins involved in DNA repair and cell cycle regulation, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the cytotoxic effects of this compound can be observed within hours of treatment, with significant DNA damage and apoptosis occurring within 24-48 hours. Long-term exposure to this compound can lead to sustained DNA damage, chronic activation of stress response pathways, and potential resistance mechanisms in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound can induce significant antitumor activity with manageable toxicity, while higher doses may lead to severe adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can result in dose-limiting toxicities. The therapeutic window for this compound is therefore narrow, necessitating careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to active and inactive metabolites. The primary metabolic pathway involves hydrolysis of the lactone ring to form the inactive carboxylate form, which is then excreted via the kidneys . Enzymes such as cytochrome P450 and carboxylesterases play a role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics. The metabolic flux and levels of metabolites can vary depending on factors such as dose, route of administration, and individual patient characteristics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high proliferative activity, such as tumors, due to its preferential binding to topoisomerase I. This selective distribution enhances its antitumor efficacy while minimizing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase I. The compound can also localize to mitochondria, where it induces mitochondrial dysfunction and oxidative stress . Post-translational modifications and targeting signals may influence the localization and activity of this compound, directing it to specific cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propoxymethyl-10-hydroxy Camptothecin typically involves the modification of camptothecin through various chemical reactionsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as plant tissue culture techniques and genetic manipulation, to enhance the yield of camptothecin from natural sources. These methods aim to meet the increasing demand for camptothecin derivatives without depleting the natural plant resources .

Chemical Reactions Analysis

Types of Reactions

9-Propoxymethyl-10-hydroxy Camptothecin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can affect the lactone ring, which is crucial for the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce various alkylated camptothecin analogues .

Scientific Research Applications

9-Propoxymethyl-10-hydroxy Camptothecin has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of camptothecin derivatives.

    Biology: Employed in biological studies to understand the mechanisms of topoisomerase inhibition and DNA damage.

    Medicine: Investigated for its potential use in cancer therapy due to its potent anticancer properties.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Propoxymethyl-10-hydroxy Camptothecin is unique due to its specific modifications, which may enhance its solubility, stability, and anticancer activity compared to other camptothecin derivatives. These modifications can also potentially reduce side effects and improve the compound’s therapeutic index .

Properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKRPHWHPUYPR-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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